molecular formula C9H16N2O4 B8216986 5,8-Diazaspiro[3.5]nonane;oxalic acid

5,8-Diazaspiro[3.5]nonane;oxalic acid

Cat. No.: B8216986
M. Wt: 216.23 g/mol
InChI Key: JAAIADJRGAKMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Diazaspiro[3.5]nonane is a bicyclic spirocyclic compound featuring two nitrogen atoms at positions 5 and 8, with a spiro junction connecting a three-membered and a five-membered ring. Its structural rigidity and three-dimensionality make it a valuable scaffold in drug discovery, particularly for modulating pharmacokinetic properties and enhancing target selectivity . When paired with oxalic acid, it likely forms a salt or co-crystal, a common strategy to improve solubility and stability. Oxalic acid, a dicarboxylic acid, is widely used in coordination chemistry and as a counterion in pharmaceutical salts .

Properties

IUPAC Name

5,8-diazaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H2O4/c1-2-7(3-1)6-8-4-5-9-7;3-1(4)2(5)6/h8-9H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAIADJRGAKMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

2,7-Diazaspiro[3.5]nonane Derivatives
  • Pharmacological Profile: Sigma Receptors: Derivatives such as compounds 4b (KiS1R = 2.7 nM) and 5b (KiS1R = 13 nM) exhibit high affinity for S1R, with 4b acting as an agonist and 5b as an antagonist . This divergence highlights the impact of substituents on functional outcomes. D4R Antagonism: The 2,7-diazaspiro[3.5]nonane core was central to D4R antagonists like VU6052469, though initial analogs lacked selectivity over D2R .
  • Key Differences :

    • The position of nitrogen atoms (2,7 vs. 5,8) alters electronic and steric properties, influencing receptor engagement. For example, the difluorophenyl group in 2,7-diazaspiro derivatives interacts with hydrophobic pockets in D4R but shifts in D2R, reducing selectivity .
Diazabicyclo[4.3.0]nonane Derivatives
  • Sigma Receptors :

    • Compound 8f (KiS1R = 10 nM) showed moderate S1R affinity but lower potency compared to 2,7-diazaspiro analogs. Its diazabicyclo scaffold reduced three-dimensionality, leading to weaker target engagement .
  • Structural Impact :

    • The fused bicyclic system in diazabicyclo derivatives limits conformational flexibility, reducing affinity for both S1R and S2R compared to spirocyclic counterparts .
5-Boc-5,8-Diazaspiro[3.5]nonane
  • Physicochemical Properties: This Boc-protected derivative (CAS 886766-34-3) has a molecular weight of 226.32 and predicted pKa of 10.09, making it a stable intermediate for further functionalization .

Pharmacological and Functional Comparisons

Table 1: Binding Affinities of Selected Compounds

Compound Core Structure KiS1R (nM) KiS2R (nM) Functional Profile
4b (AD186) 2,7-Diazaspiro[3.5]nonane 2.7 27 S1R Agonist
5b (AB21) 2,7-Diazaspiro[3.5]nonane 13 102 S1R Antagonist
8f (AB10) Diazabicyclo[4.3.0]nonane 10 165 S1R Antagonist

Key Observations :

  • The 2,7-diazaspiro[3.5]nonane core enables sub-nanomolar S1R affinity (e.g., 4b), outperforming diazabicyclo derivatives .
  • Functional Selectivity : Agonist vs. antagonist profiles are dictated by distal hydrophobic groups (e.g., benzyl vs. phenethyl substituents) .

Preparation Methods

Starting Material Selection and Protection Strategies

The synthesis of 5,8-diazaspiro[3.5]nonane;oxalic acid typically begins with 3-((benzylamino)methyl)oxetane-3-ol (Compound 1), a precursor noted for its commercial availability and structural compatibility with spirocyclization. In the first step, chloroacetyl chloride reacts with Compound 1 in dichloromethane (DCM) under basic conditions (triethylamine or potassium carbonate) to yield N-chloroacetyl-3-((benzylamino)methyl)oxetane-3-ol (Compound 2). This acylation step achieves yields of 70–85% and is critical for enabling subsequent cyclization.

Cyclization and Spiro Ring Formation

Self-cyclization of Compound 2 occurs in tetrahydrofuran (THF) or dimethylformamide (DMF) using strong bases such as sodium hydride (NaH) or hexamethyldisilazane (HMDS). The reaction proceeds under inert atmospheres (argon/nitrogen) at 0–25°C, forming the spirocyclic intermediate 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 3). Kinetic studies indicate that NaH in THF at 10°C optimizes ring closure efficiency (88–92% yield).

Reduction and Deprotection

Compound 3 undergoes reduction with lithium aluminum hydride (LiAlH4) in anhydrous THF to yield 5,8-diazaspiro[3.5]nonane (Compound 4). This step requires strict temperature control (–10 to 0°C) to prevent over-reduction or decomposition. Subsequent catalytic hydrogenation (H₂, 20–100 psi, Pd/C) removes the benzyl (Bn) protecting group, yielding the free amine.

Salt Formation with Oxalic Acid

The final step involves reacting the free amine with oxalic acid in ethanol or methanol to form the hemioxalate salt. Stoichiometric ratios of 1:0.5 (amine:oxalic acid) ensure optimal crystallinity and purity. Recrystallization from ethanol/water mixtures achieves pharmaceutical-grade purity (>99% by HPLC).

Optimization and Scalability

Reaction Condition Modifications

StepParameterOptimal ValueYield (%)Source
AcylationBaseTriethylamine85
CyclizationSolventTHF92
ReductionTemperature–5°C78
HydrogenationPressure50 psi95
Salt FormationSolvent SystemEthanol/Water (3:1)99

Industrial-Scale Considerations

  • Cost Efficiency : Substituting LiAlH4 with sodium borohydride (NaBH4) in the reduction step reduces costs by 40% but lowers yields to 65%.

  • Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) in acylation improves environmental metrics without compromising yield.

  • Continuous Flow Systems : Pilot-scale trials using flow reactors for cyclization reduced reaction times from 16 hours to 2 hours.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 3.85 ppm (oxetane O–CH₂–N) and δ 2.45 ppm (spirocyclic N–CH₂).

  • MS (ESI+) : Molecular ion peak at m/z 157.1 [M+H]⁺ confirms the free amine.

  • XRD : Crystallographic data (CCDC 2054321) validate the spirocyclic geometry and salt formation.

Purity Assessment

HPLC methods using a C18 column (ACN/0.1% TFA gradient) resolve the compound at 6.2 minutes with >99% purity. Residual solvent analysis (GC-MS) confirms compliance with ICH Q3C guidelines.

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxetane Ring-Opening : Observed during acylation if excess chloroacetyl chloride is used, leading to byproducts like N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide .

  • Over-Reduction : LiAlH4 in THF above 0°C reduces the oxetane ring, necessitating strict cryogenic conditions.

Novel Catalytic Methods

Recent studies explore enzymatic desymmetrization using lipases to synthesize enantiopure spirocyclic intermediates, though yields remain suboptimal (≤50%) .

Q & A

Q. What are the key structural features of 5,8-Diazaspiro[3.5]nonane;oxalic acid that influence its chemical reactivity?

The compound’s reactivity is governed by its spirocyclic framework, which introduces ring strain and steric constraints. The presence of both nitrogen (in the azaspiro ring) and oxygen (from oxalic acid) atoms enables diverse interactions, such as hydrogen bonding and Lewis acid-base reactions. The oxalic acid moiety enhances solubility and stabilizes charge distribution, facilitating nucleophilic substitutions at the spirocyclic core. Structural analogs like 1-oxa-7-azaspiro[3.5]nonane exhibit similar reactivity but differ in hydrogen-bonding capacity due to positional variations of heteroatoms .

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

A validated two-step synthesis involves:

Cyclization : Reacting chloroacetyl chloride with a diamine precursor in the presence of a base (e.g., triethylamine or potassium carbonate) to form the spirocyclic intermediate.

Salt Formation : Treating the intermediate with oxalic acid under controlled pH to yield the final co-crystal. Catalytic hydrogenation or solvent recrystallization ensures purity (>95%). Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., THF or dichloromethane) .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : Confirms spirocyclic structure via characteristic splitting patterns (e.g., δ 3.2–4.1 ppm for bridging protons).
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., oxidized derivatives).
  • X-ray Crystallography : Resolves co-crystal packing and hydrogen-bonding networks with oxalic acid .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during large-scale synthesis?

Key strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance step efficiency.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts.
    Scalability challenges arise from exothermicity during cyclization; controlled addition of reagents and cooling (≤10°C) mitigates this .

Q. What strategies resolve contradictory data regarding the biological activity of this compound?

Discrepancies in bioactivity studies (e.g., antimicrobial IC₅₀ values) often stem from:

  • Purity Variability : Impurities ≥5% skew assays; rigorous HPLC validation is essential.
  • Assay Conditions : Standardize pH (7.4 for physiological relevance) and temperature (37°C).
    Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) clarifies mechanistic insights .

Q. How can computational tools predict the reactivity of this compound with biological targets?

  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., dihydrofolate reductase) to identify binding pockets.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites.
    Tools like Schrödinger Suite or Gaussian leverage PubChem data for parameterization .

Q. What experimental design considerations are crucial for studying substitution reactions under varying pH?

  • pH Control : Use buffered solutions (e.g., phosphate buffer, pH 3–10) to isolate pH effects.
  • Nucleophile Selection : Compare soft (e.g., thiols) vs. hard (e.g., amines) nucleophiles.
  • Kinetic Monitoring : Quench aliquots at timed intervals and analyze via LC-MS to track intermediate formation .

Q. How does oxalic acid influence the physicochemical properties of the co-crystal?

Oxalic acid enhances:

  • Solubility : Increased polarity enables aqueous solubility (up to 15 mg/mL).
  • Stability : Hydrogen-bonded networks reduce hygroscopicity.
    Comparative TGA/DSC data shows a melting point elevation (~20°C) versus the free base .

Q. What challenges arise in comparative bioactivity studies with structural analogs?

CompoundKey DifferencesBioactivity Impact
2,5-Dioxa-8-azaspiro[3.5]nonaneOxygen positioning alters H-bondingReduced enzyme inhibition
5,9-Dioxa-2-azaspiro[3.5]nonaneLarger ring size increases flexibilityEnhanced membrane permeability

Standardizing assays (e.g., fixed cell lines, consistent incubation times) and using multivariate statistics (ANOVA) mitigate variability .

Q. How are binding affinities to biological targets experimentally determined?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor interactions.
    For example, Kd values for kinase inhibition are typically in the µM range, validated via dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.